
1-Methyl-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propylurea is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.1616 It is a derivative of urea, where one hydrogen atom is replaced by a methyl group and another by a propyl group
Vorbereitungsmethoden
1-Methyl-3-propylurea can be synthesized through several methods. One common synthetic route involves the reaction of methyl isocyanate with propylamine under controlled conditions. The reaction typically proceeds as follows:
CH3NCO+C3H7NH2→CH3NHCONHC3H7
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-Methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Methyl-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-propylurea can be compared to other urea derivatives, such as:
1-Methyl-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-3-butylurea: Contains a butyl group, leading to different physical and chemical properties.
1-Methyl-3-phenylurea: The phenyl group introduces aromaticity, affecting reactivity and applications.
Eigenschaften
CAS-Nummer |
38014-52-7 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1-methyl-3-propylurea |
InChI |
InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |
InChI-Schlüssel |
XEQNRQBTAKVTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
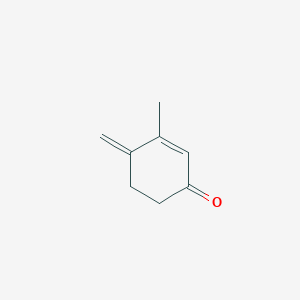
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
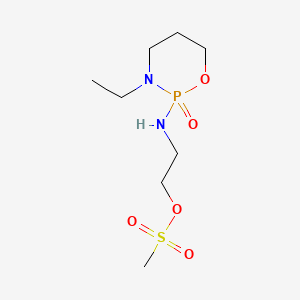
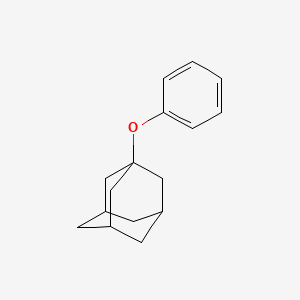
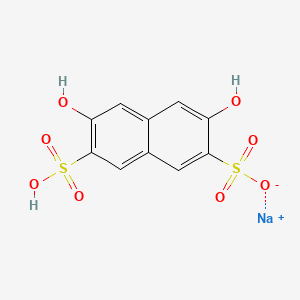
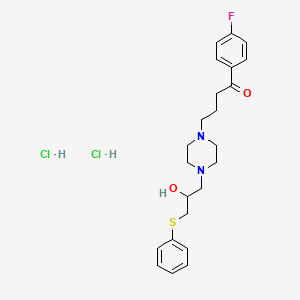
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
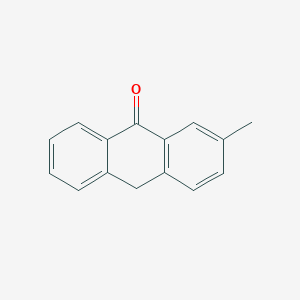
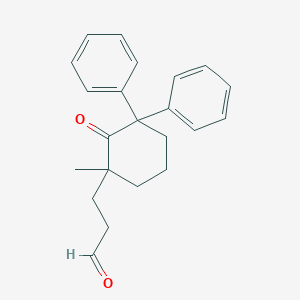
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
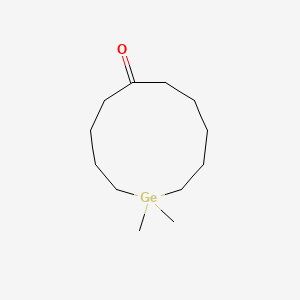
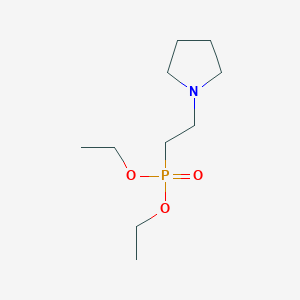
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
